molecular formula C22H28N2O6S B257595 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B257595
M. Wt: 448.5 g/mol
InChI Key: YMSUGJSBXXSNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, also known as MET, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidothiazine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood. However, it has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress. In addition, 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized using simple methods. 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has also been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate in lab experiments is that its mechanism of action is not fully understood, which may hinder its application in certain research areas.

Future Directions

Several future directions for research on 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be identified. One area of research could focus on elucidating the exact mechanism of action of 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, which could help to identify new therapeutic targets for cancer and inflammation. Another area of research could focus on developing new synthetic methods for 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, which could improve its yield and purity. Additionally, research could be conducted to investigate the potential of 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.

Synthesis Methods

Several methods have been reported for the synthesis of 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. One of the most commonly used methods involves the reaction of 3,4-diethoxybenzaldehyde with 2-amino-4-methylthiazole in the presence of acetic acid to form 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid. This intermediate is then esterified with 2-methoxyethyl chloroformate to obtain 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate.

Scientific Research Applications

2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has shown potential applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H28N2O6S/c1-5-28-16-8-7-15(13-17(16)29-6-2)20-19(21(26)30-11-10-27-4)14(3)23-22-24(20)18(25)9-12-31-22/h7-8,13,20H,5-6,9-12H2,1-4H3

InChI Key

YMSUGJSBXXSNSY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC)OCC

Origin of Product

United States

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